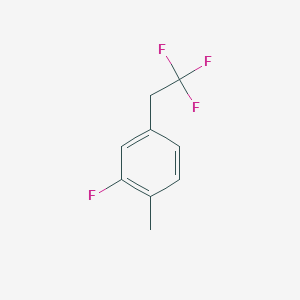

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (CDCl₃, 300 MHz) :

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.29 | Singlet | Methyl (C1) |

| 3.30–3.40 | Quartet | -CH₂CF₃ |

| 7.15–7.63 | Multiplet | Aromatic H |

¹⁹F NMR (282 MHz) :

| Signal (δ, ppm) | Assignment |

|---|---|

| -66.0 | CF₃ group |

¹³C NMR (100 MHz) :

Infrared (IR) and Raman Spectral Signatures

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1120–1170 | C-F stretch (CF₃) |

| 1210–1240 | C-F stretch (Ar-F) |

| 2900–3000 | C-H stretch (CH₃) |

Raman spectroscopy reveals:

Mass Spectrometric Fragmentation Patterns

| m/z | Fragment |

|---|---|

| 192 | Molecular ion [M]⁺ |

| 109 | [C₆H₄F]⁺ (aryl fragment) |

| 83 | [CF₃CH₂]⁺ |

Major fragmentation pathways:

Crystallographic Studies and Conformational Analysis

X-ray diffraction data for analogues (e.g., 4-(2,2,2-trifluoroethyl)biphenyl) reveal:

- Crystal system : Monoclinic (space group P2₁)

- Unit cell parameters : a = 5.42 Å, b = 7.85 Å, c = 12.10 Å.

- Intermolecular interactions : Weak C-F⋯H-C contacts (3.1–3.5 Å).

Conformational analysis shows:

- The trifluoroethyl group rotates freely at room temperature (barrier: ~2.7 kJ/mol).

- Methyl and CF₃ groups adopt anti-periplanar orientations to minimize steric clashes.

Comparative Structural Analysis with Related Fluoroalkylbenzenes

| Compound | Boiling Point (°C) | Dipole Moment (D) | log P |

|---|---|---|---|

| 2-Fluoro-1-methyl-4-(CF₃CH₂)benzene | 156–160 | 2.8 | 3.1 |

| 4-Fluorotoluene | 115–117 | 1.6 | 2.4 |

| 1-Fluoro-4-(CF₃)benzene | 142–145 | 3.2 | 3.5 |

Key distinctions:

Properties

IUPAC Name |

2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOOILQVTQZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232786 | |

| Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-37-1 | |

| Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

Reduction: Reduction reactions can convert the compound into fluorinated benzyl alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

Oxidation: Fluorinated benzoic acids.

Reduction: Fluorinated benzyl alcohols.

Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene serves as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. The following table summarizes its roles in drug development:

| Application Type | Description | Examples of Targeted Diseases |

|---|---|---|

| Drug Development | Used to synthesize compounds with enhanced bioavailability and stability. | Cancer, Inflammatory diseases |

| Enzyme Inhibition | Acts as an inhibitor for enzymes involved in metabolic pathways. | Enzymes related to cancer metabolism |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. | Bacterial infections |

Case Study : Preliminary studies indicate that derivatives of this compound can inhibit certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.

Agrochemicals

The compound is utilized in the formulation of agrochemicals such as herbicides and insecticides. The trifluoroethyl group enhances efficacy and environmental stability.

| Agrochemical Type | Functionality | Benefits |

|---|---|---|

| Herbicides | Effective against a wide range of weeds due to selective toxicity. | Reduced crop competition |

| Insecticides | Targets specific pests while minimizing harm to beneficial insects. | Eco-friendly pest management |

Case Study : Research has shown that fluorinated agrochemicals often provide improved performance compared to their non-fluorinated counterparts, leading to higher yields in agricultural production.

Materials Science

In materials science, this compound is used to create specialty chemicals with unique properties.

| Material Type | Properties | Applications |

|---|---|---|

| Coatings | High thermal stability and chemical resistance due to fluorinated structure. | Protective coatings for industrial applications |

| Polymers | Enhanced hydrophobicity and durability compared to standard polymers. | Advanced materials for electronics |

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These interactions can affect pathways involved in cell signaling, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key analogs include trifluoroethyl- and trifluoromethyl-substituted benzene derivatives. Substituent positions and electronic effects critically influence reactivity and applications:

Key Observations:

- Electronic Effects : The trifluoroethyl group (-CH₂CF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) due to its distance from the aromatic ring. This may reduce the compound’s acidity compared to CF₃-substituted analogs .

- Steric Effects : Methyl groups at positions 1, 3, and 5 (e.g., compound 2g) lower synthesis yields (46% vs. 76–81% for less hindered analogs), suggesting steric challenges in the target compound’s synthesis .

- Applications : Trifluoroethyl groups are prevalent in pharmaceuticals (e.g., Halazepam) for improved metabolic stability, while CF₃ and nitro groups dominate agrochemicals (e.g., Oxyfluorfen) .

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in drug candidates .

- Thermal Stability : Fluorinated substituents generally increase thermal stability, as seen in pesticide formulations like Oxyfluorfen .

Research Findings and Limitations

- Gaps in Data : Direct data on the target compound’s synthesis, NMR spectra, or applications are absent in the provided evidence. Comparisons rely on structural analogs.

- Contradictions : Yields for trifluoroethyl-substituted compounds vary widely (46–81%), suggesting reaction conditions (e.g., catalyst, solvent) significantly impact efficiency .

- Inferred Applications : The target compound’s combination of fluorine, methyl, and trifluoroethyl groups may balance electronic and steric effects, making it suitable for exploratory drug development.

Biological Activity

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to review the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and mechanisms.

- Molecular Formula : C₉H₈F₄

- CAS Number : 1099597-37-1

- Molecular Weight : 218.16 g/mol

- Structural Characteristics : The presence of fluorine atoms significantly alters the electronic properties of the compound, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit enhanced potency and selectivity in biological systems compared to their non-fluorinated counterparts.

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering the binding affinity to active sites.

- Receptor Modulation : The trifluoroethyl group may enhance lipophilicity, allowing better penetration into cell membranes and interaction with membrane-bound receptors.

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Anticancer Activity :

- A study demonstrated that similar fluorinated benzene derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) due to their ability to induce apoptosis through mitochondrial pathways .

- The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting cancer cell proliferation compared to non-fluorinated analogs .

-

Antimicrobial Properties :

- Research has shown that certain fluorinated compounds possess activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

- The structural modifications with fluorine atoms enhance the lipophilicity and bioavailability of these compounds, contributing to their effectiveness.

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, and how can reaction yields be maximized?

A two-step approach is recommended:

Friedel-Crafts alkylation : Introduce the trifluoroethyl group to a fluorinated toluene derivative using AlCl₃ as a catalyst under anhydrous conditions.

Regioselective fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 80°C to install the fluorine atom at the ortho position.

Key considerations :

- Use inert atmospheres (argon/nitrogen) to prevent side reactions with moisture .

- Optimize stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) to minimize byproducts.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the target compound (>95% purity) .

Q. How can the structure of this compound be confirmed spectroscopically?

Combine multiple techniques:

- ¹⁹F NMR : Identify fluorine environments; expect two distinct signals for the aromatic fluorine (-110 to -120 ppm) and CF₃ group (-60 to -70 ppm) .

- GC-MS : Confirm molecular ion ([M]⁺ at m/z 220) and fragmentation patterns (e.g., loss of CF₃CH₂ group).

- IR spectroscopy : Detect C-F stretches (1100–1250 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What are the primary challenges in handling this compound, and how can stability be ensured?

Challenges :

- Hydrolytic sensitivity due to the electron-withdrawing CF₃ group.

- Volatility under reduced pressure.

Mitigation strategies : - Store under argon at -20°C in amber vials to prevent photodegradation.

- Avoid prolonged exposure to protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound?

Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

Map electrostatic potential surfaces, identifying electron-deficient regions.

Compare activation energies for substitution at ortho, meta, and para positions.

Findings :

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl compounds?

Case study : Discrepancies in antimicrobial assays may arise from:

- Solvent effects : DMSO vs. aqueous buffers alter compound solubility and bioavailability.

- Strain variability : Test across multiple microbial strains (e.g., E. coli vs. S. aureus).

Methodological fix : - Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. How can cross-coupling reactions be applied to functionalize this compound for material science applications?

Suzuki-Miyaura coupling :

- React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.

Yield optimization : - Pre-dry reagents and solvents to enhance catalyst efficiency.

- Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.